Ammonium 2,5-dimethylbenzenesulfonate

Description

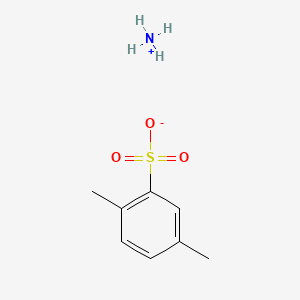

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83721-36-2 |

|---|---|

Molecular Formula |

C8H13NO3S |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

azanium;2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.H3N/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |

InChI Key |

UXKXKFCNSBEHCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ammonium 2,5 Dimethylbenzenesulfonate

Direct Synthesis Approaches to Ammonium (B1175870) 2,5-Dimethylbenzenesulfonate (B280636)

The most straightforward method for preparing ammonium 2,5-dimethylbenzenesulfonate involves a two-step process: the sulfonation of a substituted benzene (B151609) precursor followed by an acid-base reaction to form the ammonium salt.

Sulfonation Reactions of Substituted Benzene Precursors

The synthesis of the key intermediate, 2,5-dimethylbenzenesulfonic acid, is typically accomplished through the electrophilic aromatic substitution of p-xylene (B151628). researchgate.net Common sulfonating agents for this reaction include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid. mdpi.com

When p-xylene is treated with concentrated sulfuric acid, one of the hydrogen atoms on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). researchgate.net The reaction with 93% sulfuric acid, followed by the removal of water via distillation, yields 2,5-dimethylbenzenesulfonic acid dihydrate. google.com The use of fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide) can also be employed to drive the reaction to completion. google.com A patent describes a method for preparing 2,5-dimethylbenzenesulfonic acid by reacting dimethylbenzene with concentrated sulfuric acid, achieving a yield of over 83%. researchgate.net

Alternatively, chlorosulfonic acid can be used as the sulfonating agent. mdpi.com This reagent is highly reactive and readily introduces the sulfonyl chloride group (-SO₂Cl), which is subsequently hydrolyzed to the sulfonic acid.

Table 1: Comparison of Sulfonating Agents for p-Xylene

| Sulfonating Agent | Reaction Conditions | Products | Key Features |

| Concentrated H₂SO₄ | Heating with p-xylene | 2,5-Dimethylbenzenesulfonic acid | Common and cost-effective method. researchgate.net |

| Fuming H₂SO₄ (Oleum) | Stirring with p-xylene at 20°-40° C, followed by heating | 2,5-Dimethylbenzenesulfonic acid | Higher concentration of SO₃ drives the reaction. google.com |

| Chlorosulfonic Acid | Reaction with p-xylene | 2,5-Dimethylbenzenesulfonyl chloride (intermediate), then 2,5-Dimethylbenzenesulfonic acid | Highly reactive, useful for creating sulfonyl chloride derivatives. mdpi.com |

Salt Formation via Acid-Base Reactions with Ammonia (B1221849) or Ammonium Sources

Once 2,5-dimethylbenzenesulfonic acid is synthesized and isolated, it is converted to its ammonium salt through a straightforward acid-base neutralization reaction. mdpi.com As a strong acid, 2,5-dimethylbenzenesulfonic acid readily reacts with a base such as ammonia (NH₃) or ammonium hydroxide (B78521) (NH₄OH). mdpi.com

The reaction involves the transfer of a proton from the sulfonic acid group to the ammonia molecule, forming the ammonium cation (NH₄⁺) and the 2,5-dimethylbenzenesulfonate anion. The resulting product is this compound. researchgate.net Another potential neutralizing agent is ammonium carbonate, which has been demonstrated to be effective in neutralizing and purifying other alkylarylsulfonic acids. google.com The use of ammonium carbonate is advantageous as any excess reagent can be easily removed, and it does not introduce non-volatile inorganic salts into the final product. google.com

Indirect Synthetic Routes and Precursor Chemistry

Indirect methods for the synthesis of this compound primarily focus on the preparation and subsequent derivatization of key precursors.

Synthesis of 2,5-Dimethylbenzenesulfonic Acid

The synthesis of 2,5-dimethylbenzenesulfonic acid is a critical step in both direct and indirect routes. A detailed laboratory procedure involves the reaction of p-xylene with concentrated sulfuric acid in a round-bottomed flask, often with heating in a water bath to facilitate the reaction. researchgate.net Kinetic studies have been conducted on the sulfonation of p-xylene in aqueous sulfuric acid, providing insights into reaction rates and mechanisms. nih.gov The reaction of xylenes (B1142099) with sulfuric acid is noted to be rapid, particularly at elevated temperatures. cbijournal.com

Derivatization from Related Sulfonate Building Blocks

An alternative indirect approach involves the derivatization of a more reactive sulfonate building block, such as 2,5-dimethylbenzenesulfonyl chloride. This intermediate can be synthesized by reacting p-xylene with chlorosulfonic acid. mdpi.com The resulting sulfonyl chloride is a versatile precursor that can be converted into various sulfonated compounds.

For instance, sulfonyl chlorides readily react with ammonia to form sulfonamides. nih.gov While the primary product of this specific reaction is 2,5-dimethylbenzenesulfonamide, it illustrates the principle of using a sulfonyl chloride intermediate to introduce a nitrogen-containing functional group. To obtain the target this compound, the sulfonyl chloride would first need to be hydrolyzed to the corresponding sulfonic acid, which is then neutralized with an ammonium source as described in the direct synthesis section.

Catalytic Approaches in the Synthesis of Sulfonates and Related Compounds

Catalysis plays a significant role in aromatic sulfonation and related reactions, offering potential for improved efficiency and milder reaction conditions. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the literature, broader catalytic strategies for sulfonation are applicable.

Supported sulfonic acid materials, prepared by treating metal oxides like ZrO₂ with chlorosulfonic acid, have been investigated for the reactive adsorption of xylenes. These materials act as solid acid catalysts, facilitating the sulfonation of the aromatic ring. Studies on the sulfonation of o-xylene (B151617) have shown that sulfonic acid groups covalently bonded to a ZrO₂ support exhibit significant sulfonation activity. mdpi.com

Furthermore, solid acid catalysts have been employed in the Friedel-Crafts sulfonylation of arenes, which is a related reaction for forming sulfones. nih.gov These catalysts, which can be reusable, offer an environmentally friendlier alternative to traditional homogenous acid catalysts. nih.gov Although this reaction produces sulfones rather than sulfonic acids, it demonstrates the potential of solid acid catalysis in activating sulfonyl-containing reagents for aromatic substitution. The principles of using such catalysts could potentially be adapted for the direct sulfonation of p-xylene to produce 2,5-dimethylbenzenesulfonic acid.

Transition Metal-Catalyzed Syntheses

While the direct sulfonation of p-xylene is the most common route to its corresponding sulfonic acid, the field of organic synthesis has seen significant advancements in transition-metal-catalyzed reactions for the formation of carbon-sulfur bonds. These methods, while not yet standard for this specific compound, offer potential alternative pathways.

Transition-metal-catalyzed C-H activation and functionalization represent a powerful tool for the direct introduction of functional groups onto an aromatic ring, bypassing the need for pre-functionalized starting materials. In principle, a palladium-catalyzed C-H arylation could be adapted for sulfonation, although this is more commonly applied for C-C or C-N bond formation. The challenge lies in the development of suitable catalyst systems that can effectively mediate the coupling of an aryl C-H bond with a sulfur-containing electrophile.

Another approach involves the cross-coupling of aryl halides or sulfonates with a sulfur source. While this is more established for the synthesis of aryl sulfides and sulfones, modifications to reaction conditions and catalyst design could potentially lead to the formation of sulfonic acids. For instance, palladium complexes with specialized phosphine (B1218219) ligands have been shown to be effective in a variety of cross-coupling reactions.

It is important to note that these transition-metal-catalyzed approaches are at the forefront of chemical research and may not be the most practical or economical for the large-scale production of 2,5-dimethylbenzenesulfonic acid. However, they offer intriguing possibilities for future synthetic strategies, potentially allowing for milder reaction conditions and greater functional group tolerance.

Green Chemistry Approaches to Sulfonate Synthesis

Traditional sulfonation methods often employ harsh reagents like fuming sulfuric acid and can generate significant amounts of acidic waste, posing environmental concerns. researchgate.net Green chemistry principles aim to address these issues by developing more sustainable and environmentally benign synthetic routes.

One of the primary goals in green sulfonation is to replace hazardous sulfonating agents. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can offer a recyclable and less corrosive alternative to concentrated sulfuric acid. These catalysts can facilitate the sulfonation reaction under heterogeneous conditions, simplifying product purification and catalyst recovery.

Another green approach focuses on the use of alternative solvents or solvent-free conditions. Water is an ideal green solvent, and methodologies are being explored to conduct sulfonation reactions in aqueous media. Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce waste and energy consumption.

The use of sulfur trioxide (SO₃) complexes, such as SO₃-dioxane or SO₃-pyridine, can also be considered a greener alternative. These reagents are often easier to handle than fuming sulfuric acid and can lead to cleaner reactions with fewer byproducts.

Optimization of Synthetic Parameters for Academic Scale Production

The academic scale production of this compound involves two key stages: the sulfonation of p-xylene and the subsequent neutralization. The optimization of these steps is crucial for achieving high yields and purity.

The sulfonation of p-xylene is typically carried out using concentrated sulfuric acid. chemicalbook.com Key parameters that influence the reaction include temperature, reaction time, and the ratio of reactants. A study on the sulfonation of p-xylene in aqueous sulfuric acid has shown that the reaction rate is dependent on the concentration of the sulfuric acid. researchgate.net

Table 1: Illustrative Reaction Parameters for the Sulfonation of p-Xylene

| Parameter | Condition | Rationale |

| Reactants | p-Xylene, Concentrated Sulfuric Acid | Direct electrophilic aromatic substitution. |

| Temperature | 80-100°C | To increase the reaction rate without significant side product formation. |

| Reaction Time | 1-3 hours | To ensure complete conversion of the starting material. |

| Stirring | Vigorous | To ensure proper mixing of the biphasic reaction mixture. |

Following the sulfonation, the resulting 2,5-dimethylbenzenesulfonic acid is neutralized with an ammonium source, typically aqueous ammonia, to yield the final product. The optimization of this step involves controlling the pH to ensure complete salt formation without the presence of excess acid or base.

Table 2: Parameters for Neutralization and Isolation

| Parameter | Condition | Rationale |

| Neutralizing Agent | Aqueous Ammonia | To form the ammonium salt of the sulfonic acid. |

| pH Control | Neutral to slightly basic | To ensure complete conversion to the salt. |

| Isolation | Crystallization | To obtain the purified solid product. |

| Drying | Vacuum oven at moderate temperature | To remove residual solvent without decomposition. |

For academic scale production, a continuous flow process could also be considered for the sulfonation step. Continuous flow reactors offer better control over reaction parameters, improved safety, and potentially higher yields compared to batch processes. The optimization in a flow system would involve adjusting parameters such as flow rate, residence time, and temperature to maximize the output of the desired product.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Ammonium (B1175870) 2,5-Dimethylbenzenesulfonate (B280636)

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of ammonium 2,5-dimethylbenzenesulfonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical environments of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the ammonium protons (NH₄⁺) typically appear as a singlet, though its chemical shift and multiplicity can be influenced by the solvent and temperature. The 2,5-dimethylbenzenesulfonate anion presents a distinct pattern in the aromatic region, corresponding to the three non-equivalent protons on the benzene (B151609) ring. Additionally, two separate singlets are observed for the two magnetically non-equivalent methyl groups at positions 2 and 5.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the two methyl carbons and the six aromatic carbons, with their chemical shifts influenced by the attached sulfonate and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,5-Dimethylbenzenesulfonate Anion Data are predictive and may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H (Position 3) | 7.0-7.5 | 125-130 |

| Aromatic C-H (Position 4) | 7.0-7.5 | 125-130 |

| Aromatic C-H (Position 6) | 7.5-8.0 | 130-135 |

| C-SO₃⁻ (Position 1) | - | 140-145 |

| C-CH₃ (Position 2) | - | 135-140 |

| C-CH₃ (Position 5) | - | 135-140 |

| -CH₃ (Position 2) | ~2.3 | 19-21 |

| -CH₃ (Position 5) | ~2.6 | 20-22 |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the ammonium cation and the substituted benzenesulfonate (B1194179) anion.

Key vibrational modes for the ammonium ion (NH₄⁺) include N-H stretching and bending vibrations. The sulfonate group (SO₃⁻) exhibits strong characteristic symmetric and asymmetric S=O stretching bands. The aromatic ring shows C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The methyl groups contribute C-H stretching and bending modes.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3200 | N-H Stretching | Ammonium (NH₄⁺) |

| ~1400 | N-H Bending | Ammonium (NH₄⁺) |

| 1150-1250 | Asymmetric S=O Stretching | Sulfonate (SO₃⁻) |

| 1030-1080 | Symmetric S=O Stretching | Sulfonate (SO₃⁻) |

| 3000-3100 | Aromatic C-H Stretching | Aromatic Ring |

| 2850-3000 | Aliphatic C-H Stretching | Methyl (-CH₃) |

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in structural confirmation. Due to the ionic nature of the compound, techniques like electrospray ionization (ESI) are often used. The mass spectrum would typically show ions corresponding to the cation and anion separately.

The 2,5-dimethylbenzenesulfonate anion (C₈H₉SO₃⁻) has a calculated mass of approximately 185.03 amu. Fragmentation of this anion under mass spectrometric conditions can occur through the loss of SO₂ or SO₃, leading to characteristic daughter ions. Analysis of these fragments provides further evidence for the structure of the benzenesulfonate portion of the molecule. nih.gov

Table 3: Expected m/z Peaks in Mass Spectrum of 2,5-Dimethylbenzenesulfonate Anion

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 185 | [M]⁻ | [C₈H₉SO₃]⁻ |

| 169 | [M - CH₃ - H]⁻ | [C₇H₅SO₃]⁻ |

| 105 | [M - SO₃]⁻ | [C₈H₉]⁻ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a crystalline material, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) is the premier technique for determining the precise three-dimensional atomic arrangement in a crystalline solid. nih.gov An SC-XRD analysis of a suitable single crystal of this compound would yield detailed information on its crystal system, space group, and unit cell dimensions.

The resulting structural model would reveal the exact bond lengths and angles within the 2,5-dimethylbenzenesulfonate anion and the geometry of the ammonium cation. Crucially, it would also map the network of intermolecular interactions, particularly the hydrogen bonds between the ammonium (N-H) donors and the sulfonate (S=O) acceptors, which govern the crystal packing. While specific crystallographic data for this exact compound is not widely published, such an analysis would be the definitive method for its solid-state structural characterization.

Polycrystalline X-ray Diffraction (PXRD), also known as powder XRD, is a technique used to analyze the crystalline nature of a bulk sample. rsc.org The PXRD pattern is a fingerprint of the crystalline phase, characterized by a series of diffraction peaks at specific angles (2θ). researchgate.net

For this compound, PXRD can be used to confirm phase identity and purity. The positions and relative intensities of the diffraction peaks are determined by the crystal lattice structure. If the single crystal structure were known, a theoretical PXRD pattern could be calculated and compared against the experimental pattern for verification.

Table 4: Illustrative Polycrystalline X-ray Diffraction (PXRD) Data Representation This table is a generic representation of PXRD data and does not represent actual experimental values for the title compound.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 65 |

| 25.8 | 3.45 | 90 |

Elemental Analysis and Purity Assessment for Academic Research

In academic research, the verification of a synthesized compound's identity and purity is paramount. For this compound, this process begins with elemental analysis, a foundational technique to confirm the empirical formula. This analysis measures the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The theoretical percentages are calculated from the compound's molecular formula, C8H13NO3S, and its molecular weight of 203.26 g/mol . nih.gov

The expected elemental composition is compared against experimental values obtained from combustion analysis. A close correlation between the theoretical and experimental data provides strong evidence for the compound's identity. For academic purposes, a deviation of ±0.4% is generally considered acceptable.

Table 1: Theoretical vs. Acceptable Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Acceptable Experimental Range (%) |

| Carbon (C) | 47.27 | 46.87 - 47.67 |

| Hydrogen (H) | 6.44 | 6.04 - 6.84 |

| Nitrogen (N) | 6.89 | 6.49 - 7.29 |

| Sulfur (S) | 15.78 | 15.38 - 16.18 |

| Oxygen (O) | 23.61 | (Not directly measured) |

Note: Oxygen content is typically determined by difference.

Purity assessment for this compound in a research setting employs a variety of techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for analyzing non-volatile, polar compounds like sulfonate salts. By employing a suitable stationary and mobile phase, HPLC can separate the target compound from unreacted starting materials, by-products, and other impurities. The purity is then quantified by the relative area of the main peak in the chromatogram. For most academic publications, a purity of ≥95% is the standard requirement, though this can vary depending on the application.

Other methods to assess purity include:

Titration: Acid-base titration can be used to determine the total acid density, which helps quantify the number of sulfonic acid groups present.

Melting Point Analysis: A sharp and defined melting point range is indicative of a pure crystalline solid. Impurities typically broaden and depress the melting point.

In the context of sulfonate salts, it is also crucial to consider potential impurities that could arise during synthesis, such as isomeric by-products or residual starting materials. Regulatory discussions around pharmaceutical sulfonate salts often focus on the potential for formation of mutagenic alkyl-sulfonate impurities, though this is considered unlikely under typical synthetic conditions used for salt formation. nih.govresearchgate.netresearchgate.netnih.gov

Advanced Characterization for Specific Structural Features

Beyond elemental analysis and basic purity checks, a suite of advanced characterization techniques is employed to elucidate the specific structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For the 2,5-dimethylbenzenesulfonate anion, one would expect to see distinct signals for the aromatic protons and the methyl group protons. The aromatic protons on the benzene ring would appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The two methyl groups (at positions 2 and 5) would likely appear as two distinct singlets in the aliphatic region of the spectrum. The ammonium cation (NH₄⁺) protons would typically appear as a singlet, though its chemical shift can be concentration and solvent-dependent. researchgate.netub.edu

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov One would expect to see distinct signals for each unique carbon atom in the 2,5-dimethylbenzenesulfonate anion: the two methyl carbons, the six aromatic carbons (with four being unique due to the substitution pattern), and the carbon atom directly attached to the sulfonate group.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. In negative ion mode, the mass spectrometer would detect the 2,5-dimethylbenzenesulfonate anion (C₈H₉O₃S⁻) with an expected m/z (mass-to-charge ratio) corresponding to its molecular weight. In positive ion mode, the ammonium cation (NH₄⁺) could be detected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

S=O stretching vibrations of the sulfonate group (SO₃⁻), typically strong bands in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions.

C-H stretching vibrations of the aromatic ring and methyl groups.

C=C stretching vibrations within the aromatic ring.

N-H stretching vibrations from the ammonium cation, usually appearing as a broad band around 3300-3000 cm⁻¹.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of ions in the crystal lattice. nih.gov This technique would unambiguously confirm the connectivity of the 2,5-dimethylbenzenesulfonate anion and show its ionic interaction with the ammonium cation. The use of ammonium sulfate as a precipitant is common in protein crystallography, highlighting the favorable crystallization properties of ammonium salts. nih.govucla.educrystalls.info

Table 2: Summary of Advanced Characterization Techniques and Expected Observations for this compound

| Technique | Structural Feature Investigated | Expected Key Observations |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, methyl, and ammonium protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Carbon skeleton | Distinct signals for methyl and aromatic carbons. |

| Mass Spectrometry | Molecular weight and formula | Detection of the 2,5-dimethylbenzenesulfonate anion and ammonium cation at their respective m/z values. |

| IR Spectroscopy | Functional groups | Characteristic absorption bands for sulfonate (S=O), aromatic (C=C, C-H), and ammonium (N-H) groups. |

| X-ray Crystallography | 3D molecular and crystal structure | Precise bond lengths, angles, and ionic packing of the C₈H₉O₃S⁻ and NH₄⁺ ions in the solid state. |

Computational and Theoretical Investigations of Ammonium 2,5 Dimethylbenzenesulfonate

Molecular Dynamics Simulations

Intermolecular Interactions and Solvation Effects

General theoretical principles can provide a basic understanding of the expected properties. The Ammonium (B1175870) 2,5-dimethylbenzenesulfonate (B280636) salt is comprised of the ammonium cation (NH₄⁺) and the 2,5-dimethylbenzenesulfonate anion. The geometry of the ammonium ion is tetrahedral, while the 2,5-dimethylbenzenesulfonate anion consists of a benzene (B151609) ring substituted with two methyl groups and a sulfonate group. The primary intermolecular interaction would be the ionic bond between the positively charged ammonium cation and the negatively charged sulfonate group of the anion.

Further detailed and specific computational data would be required to elaborate on the precise molecular geometry, electronic properties, and dynamic behavior of this particular compound.

Prediction of Spectroscopic Properties (UV-Vis, NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For Ammonium 2,5-dimethylbenzenesulfonate, theoretical calculations, primarily using Density Functional Theory (DFT), can elucidate its electronic and vibrational characteristics, which are manifested in its UV-Vis, NMR, and IR spectra.

The prediction of the ultraviolet-visible (UV-Vis) spectrum is typically performed using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions within the molecule. For this compound, the electronic transitions are expected to be primarily of the π → π* type, localized on the benzene ring. The methyl substituents on the ring will likely cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted ammonium benzenesulfonate (B1194179). The calculated absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f) provide a theoretical UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.gov This approach calculates the magnetic shielding tensors for each nucleus. For the ¹H and ¹³C NMR spectra of this compound, distinct chemical shifts are expected for the aromatic protons and carbons, the methyl group protons and carbons, and the ammonium protons. The aromatic protons will exhibit complex splitting patterns due to their coupling, while the methyl protons will likely appear as singlets. The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. nih.gov

The infrared (IR) spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these modes. For this compound, characteristic vibrational frequencies are expected for the S=O stretching of the sulfonate group, the C-S stretching, the aromatic C-H and C=C stretching, and the N-H stretching and bending modes of the ammonium cation. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental FT-IR spectra. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Value |

|---|---|---|

| UV-Vis | λmax (π → π*) | ~270-280 nm |

| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm |

| Methyl Protons | δ 2.2-2.6 ppm | |

| Ammonium Protons | δ 7.0-7.5 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 120-145 ppm |

| Methyl Carbons | δ 20-25 ppm | |

| IR | N-H Stretch (NH₄⁺) | 3100-3300 cm⁻¹ |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |

| C-H Stretch (Methyl) | 2850-2960 cm⁻¹ |

Theoretical Studies on Ionic Interactions and Stability of Ammonium Salts

The stability and properties of ammonium salts like this compound are governed by the ionic interactions between the ammonium cation (NH₄⁺) and the 2,5-dimethylbenzenesulfonate anion. Theoretical studies, particularly those employing DFT, are instrumental in characterizing these interactions.

Computational methods can be used to model the geometry and energetics of the ion pair. The calculations can reveal the preferred orientation of the ammonium cation relative to the sulfonate group of the anion. Hydrogen bonding between the N-H protons of the ammonium ion and the oxygen atoms of the sulfonate group is expected to be a dominant stabilizing interaction. The strength of these hydrogen bonds can be quantified by analyzing bond lengths, bond angles, and vibrational frequency shifts.

Furthermore, computational studies can explore the formation of larger clusters and the influence of the crystalline environment on the ionic interactions. Molecular dynamics simulations can be employed to study the behavior of these ions in solution, providing information on solvation and ion-pairing dynamics. The stability of related cyclic ammonium-based ionic liquids has been investigated, highlighting the importance of intermolecular forces in these systems. researchgate.net

Table 2: Calculated Interaction Properties for this compound Ion Pair

| Property | Description | Expected Finding |

|---|---|---|

| Interaction Energy | The energy released upon formation of the ion pair from individual ions. | A significantly negative value, indicating a stable ionic bond. |

| Hydrogen Bond Distance (N-H···O) | The distance between the ammonium proton and a sulfonate oxygen. | Typically in the range of 1.7-2.0 Å. |

Exploration of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Theoretical calculations play a crucial role in the prediction and understanding of the NLO response of molecules. For this compound, computational methods can be used to evaluate its potential as an NLO material.

The key NLO properties, such as the first-order hyperpolarizability (β), are calculated using DFT methods. researchgate.net A high value of β is indicative of a strong second-order NLO response. The calculation involves determining the response of the molecular dipole moment to an applied electric field. For organic molecules, a large NLO response is often associated with a significant difference between the ground state and excited state dipole moments, which is facilitated by intramolecular charge transfer.

Theoretical calculations can also predict other NLO-related parameters such as the dipole moment (μ) and the polarizability (α). nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important factor, with a smaller energy gap generally correlating with a larger hyperpolarizability. nih.gov

Chemical Reactivity and Mechanistic Pathways Involving Ammonium 2,5 Dimethylbenzenesulfonate

Acid-Base Equilibria and Proton Transfer Mechanisms

Ammonium (B1175870) 2,5-dimethylbenzenesulfonate (B280636) is a salt composed of an ammonium cation (NH₄⁺) and a 2,5-dimethylbenzenesulfonate anion. The acid-base chemistry of this compound in aqueous solution is governed by the equilibria of these two ions. The ammonium ion is the conjugate acid of a weak base, ammonia (B1221849) (NH₃), and can donate a proton to a base. Conversely, the 2,5-dimethylbenzenesulfonate anion is the conjugate base of a strong acid, 2,5-dimethylbenzenesulfonic acid, and therefore is a very weak base.

The primary equilibrium involves the ammonium cation acting as a Brønsted-Lowry acid:

NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

Proton transfer mechanisms in systems containing sulfonic acid groups and cations have been studied, often in the context of proton-exchange membranes. These studies show that proton transfer is a dynamic process influenced by the surrounding medium. In solution, proton transfer can be mediated by solvent molecules, such as water. Theoretical studies on related systems suggest that proton transfer reactions at sulfonic acid groups are not always concerted and can occur through the formation of various intermediates and transition states. rsc.org The interaction between the cation and the sulfonate anion is primarily electrostatic (Coulombic), but hydrogen bonding also plays a significant role in the stability of ion pairs. nih.gov In the solid state or in non-polar solvents, these ion pairs can be quite stable. The presence of water facilitates the dissociation of the salt and the independent acid-base behavior of the constituent ions.

Nucleophilic Substitution Reactions with Ammonium 2,5-Dimethylbenzenesulfonate

Nucleophilic substitution reactions involving this compound can theoretically occur at the aromatic ring or at the sulfur atom of the sulfonate group. However, the sulfonate group is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions. acsgcipr.org For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com In the 2,5-dimethylbenzenesulfonate anion, the methyl groups are electron-donating, which deactivates the ring toward nucleophilic attack, making the displacement of the sulfonate group highly unfavorable under standard conditions.

Despite being poor leaving groups in many contexts, sulfonates can be displaced under forcing conditions. One historical industrial process, known as alkaline fusion, involves heating aryl sulfonates with strong bases like sodium hydroxide (B78521) at high temperatures to produce phenols. This reaction proceeds via a nucleophilic substitution mechanism where a hydroxide ion displaces the sulfonate group.

The sulfonate group can, however, be an excellent leaving group in aliphatic nucleophilic substitution (Sₙ2) reactions when it is part of a sulfonate ester (e.g., tosylates, mesylates). pitt.edulibretexts.org These esters are readily formed from the corresponding sulfonic acid or sulfonyl chloride.

Rearrangement Reactions Involving Sulfonate or Ammonium Moieties

Sulfonate Moiety: A notable rearrangement reaction for polyalkylbenzenesulfonic acids is the Jacobsen rearrangement . wikipedia.orglibretexts.org This reaction involves the migration of an alkyl group when a polyalkylbenzenesulfonic acid is treated with concentrated sulfuric acid. cambridge.org Although the exact mechanism is not fully elucidated, it is understood to be an intermolecular process where the migrating group is transferred between different aromatic molecules, with sulfonation potentially occurring after the migration. slideshare.netchemeurope.com The Jacobsen rearrangement is generally limited to benzene (B151609) rings that have at least four substituents, which is not the case for 2,5-dimethylbenzenesulfonic acid. wikipedia.orglibretexts.org

Another type of rearrangement involves the thermal or acid-catalyzed conversion of arylsulfamates to amino-aryl sulfonic acids, a process that has been investigated since the early 20th century (e.g., the Tyrer process). nih.gov More recent studies have confirmed that the rearrangement of N-sulfamates to C-sulfonates is an intermolecular process. nih.govnih.gov

Ammonium Moiety: While the simple ammonium cation (NH₄⁺) itself does not undergo the classic rearrangements associated with substituted ammonium salts, related quaternary ammonium salts are well-known to undergo such reactions in the presence of a strong base. sci-hub.stresearchgate.net These include:

Stevens Rearrangement: A sci-hub.stmsu.edu-sigmatropic rearrangement involving the migration of an alkyl group from the nitrogen atom to an adjacent carbon of another substituent, proceeding through a nitrogen ylide intermediate. sci-hub.stnih.govacs.org

Sommelet-Hauser Rearrangement: A msu.edunih.gov-sigmatropic rearrangement where a benzyl (B1604629) group on the ammonium salt rearranges, with the final product being an ortho-substituted benzylic amine. This also proceeds via a nitrogen ylide intermediate. nih.govacs.orgchemistry-reaction.com

These reactions are characteristic of quaternary ammonium salts with specific structural features (e.g., benzyl or other groups that can stabilize an adjacent carbanion) and are promoted by strong bases, conditions under which the simple ammonium ion would just be deprotonated to ammonia.

Electrophilic Aromatic Substitution on the 2,5-Dimethylbenzenesulfonate Anion

Electrophilic aromatic substitution (EAS) on the 2,5-dimethylbenzenesulfonate anion is directed by the three existing substituents: two methyl groups and one sulfonate group. The directing effects of these groups determine the position of attack for an incoming electrophile. libretexts.org

Methyl Groups (-CH₃): These are activating groups that direct incoming electrophiles to the ortho and para positions. They donate electron density to the ring through an inductive effect (+I), stabilizing the carbocation intermediate formed during the reaction. lumenlearning.comdocbrown.info

Sulfonate Group (-SO₃⁻): This is a strongly deactivating group that directs incoming electrophiles to the meta position. It withdraws electron density from the ring through a strong inductive effect (-I), destabilizing the intermediate. wikipedia.org

In the 2,5-dimethylbenzenesulfonate anion, these directing effects are in opposition (antagonistic). The positions available for substitution are C3, C4, and C6.

| Position | Directed by -CH₃ at C2 | Directed by -CH₃ at C5 | Directed by -SO₃⁻ at C1 | Overall Effect |

| C3 | Ortho (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Conflicting effects |

| C4 | Para (Activating) | Ortho (Activating) | Meta (Deactivating) | Strongly Favored |

| C6 | Ortho (Activating) | Ortho (Activating) | Ortho (Deactivating) | Favored, but sterically hindered |

The general rule in such cases is that the most powerful activating group dictates the position of substitution. jove.commasterorganicchemistry.com Since both methyl groups are activating, they will direct the reaction. Both methyl groups direct to the C4 and C6 positions. The C4 position is para to the C1-methyl and ortho to the C5-methyl, making it electronically favorable. youtube.com The C6 position is ortho to both the C1-methyl and the C5-methyl. However, substitution is often disfavored at a position sterically hindered between two existing groups. Therefore, electrophilic attack is most likely to occur at the C4 position . youtube.com

The reversibility of sulfonation is a key feature used in synthesis. A sulfonic acid group can be introduced to block a specific position (often the para position), forcing subsequent substitution to occur at an ortho position. The blocking group can then be removed by heating with dilute acid. wikipedia.orgwikipedia.org

C-H Activation Studies and Regioselectivity in Related Benzenesulfonic Acids

In modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy. snnu.edu.cn The sulfonic acid group, traditionally seen as deactivating in classical EAS, can function as an effective directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net This approach allows for the selective introduction of new functional groups at positions that are otherwise difficult to access.

Catalytic systems, often employing rhodium (Rh) or palladium (Pd), can coordinate to the oxygen atoms of the sulfonic acid group. This chelation brings the metal catalyst into close proximity to the C-H bonds at the ortho positions (C2 and C6), enabling their selective cleavage and subsequent functionalization.

Examples in related systems include:

Rhodium-catalyzed ortho-olefination of arenes directed by a sulfonic acid group. researchgate.net

Palladium-catalyzed cyclization of aryl sulfonic acids with arenes to form aromatic sultones, which proceeds through multiple C-H activations. researchgate.net

These methods demonstrate that the sulfonic acid group can direct C-H activation to the ortho position, overriding the typical electronic preferences seen in EAS. This regioselectivity provides a complementary approach to traditional substitution reactions for functionalizing aromatic rings.

Derivatization Reactions and Functional Group Transformations

The this compound salt can undergo various reactions to transform its functional groups, primarily focusing on the sulfonate moiety. The ammonium cation typically acts as a simple counter-ion but can be exchanged.

Transformations of the Sulfonate Group: The sulfonic acid group is a versatile functional handle that can be converted into several other important sulfur-containing groups. numberanalytics.com These transformations usually begin with the conversion of the sulfonic acid (or its salt) into a more reactive intermediate, the sulfonyl chloride.

Formation of Sulfonyl Chlorides: Arenesulfonic acids or their salts can be converted to arenesulfonyl chlorides (Ar-SO₂Cl) using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Formation of Sulfonamides: The resulting sulfonyl chloride is a reactive electrophile that readily reacts with ammonia or primary/secondary amines to form sulfonamides (Ar-SO₂NR₂). This is a common transformation in medicinal chemistry.

Formation of Sulfonate Esters: Sulfonyl chlorides also react with alcohols in the presence of a base to yield sulfonate esters (Ar-SO₂OR). These esters are widely used as alkylating agents in organic synthesis because the sulfonate anion is an excellent leaving group. researchgate.net

The table below summarizes key derivatization reactions.

| Starting Material | Reagent(s) | Product Class | General Structure |

| Ar-SO₃H | PCl₅ or SOCl₂ | Sulfonyl Chloride | Ar-SO₂Cl |

| Ar-SO₂Cl | NH₃, RNH₂, R₂NH | Sulfonamide | Ar-SO₂NR₂ |

| Ar-SO₂Cl | R'OH, base | Sulfonate Ester | Ar-SO₂OR' |

Reactions Involving the Ammonium Cation: The ammonium cation primarily undergoes acid-base reactions as described in section 5.1. It can also participate in ion-exchange reactions, where it is replaced by a different cation (e.g., an alkali metal or another organic cation).

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Ammonium (B1175870) 2,5-Dimethylbenzenesulfonate (B280636) and its Derivatives

The conventional synthesis of 2,5-dimethylbenzenesulfonic acid, the precursor to the ammonium salt, involves the sulfonation of p-xylene (B151628), typically with sulfuric acid. chemicalbook.com While effective, this method can lead to byproducts and require significant purification. Future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes.

One promising area is the exploration of alternative sulfonating agents and catalytic systems that can operate under milder conditions and offer greater control over regioselectivity. Furthermore, innovative methods for the synthesis of derivatives are being investigated. For instance, a patented method describes the synthesis of 2,5-dimethylphenol (B165462) from 2,5-dimethylbenzenesulfonic acid using supercritical distilled water as a reaction medium, with sodium hydroxide (B78521) as a catalyst and oxygen as an oxidant. google.com This approach represents a significant departure from traditional methods, potentially reducing reaction steps and environmental impact. google.com

The principles of "green chemistry" are also expected to heavily influence future synthetic strategies. This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of biodegradable derivatives. tandfonline.comresearchgate.net Research into the green synthesis of surfactants, for example, explores the use of bio-based building blocks and enzymatic processes to create molecules with reduced environmental footprints. researchgate.netrsc.org

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Sulfonation | Use of novel catalysts to achieve sulfonation under milder conditions. | Higher selectivity, reduced energy consumption, fewer byproducts. |

| Supercritical Water Synthesis | Utilizing supercritical water as a reaction medium for derivatization. | Reduced reaction steps, shorter process flow, minimized environmental pollution. google.com |

| Green Surfactant Synthesis | Employing bio-based starting materials and environmentally friendly processes. | Enhanced biodegradability, reduced toxicity, improved sustainability. tandfonline.comresearchgate.netrsc.org |

Advanced Computational Modeling for Complex Systems

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of chemical systems at the molecular level. For ammonium 2,5-dimethylbenzenesulfonate and its derivatives, advanced computational methods can provide insights into their electronic structure, reactivity, and interactions with other molecules. Techniques such as Density Functional Theory (DFT) can be used to study the aromaticity and stability of substituted benzenesulfonates, revealing how different functional groups influence their properties.

Molecular docking and molecular dynamics (MD) simulations are also being employed to investigate the interactions of benzenesulfonamide (B165840) derivatives with biological targets. researchgate.netnih.gov These studies can predict binding affinities and modes of interaction, which is crucial for the rational design of new therapeutic agents. researchgate.netnih.gov For instance, computational analysis of benzenesulfonamide derivatives as inhibitors of certain enzymes has shed light on the relationship between structural flexibility and inhibitory activity. researchgate.net

The application of these computational tools to this compound can help in:

Predicting its micellization behavior and its effectiveness as a hydrotrope.

Designing derivatives with tailored properties for specific applications.

Understanding its interactions with surfaces and interfaces in detergent and formulation science.

Screening for potential biological activities of its derivatives.

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Electronic structure and reactivity | Aromaticity, stability, and the effect of substituents. |

| Molecular Docking | Drug design and discovery | Prediction of binding modes and affinities to biological targets. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Material and formulation science | Understanding micelle formation, surfactant behavior, and interactions at interfaces. nih.gov |

Integration with Nanoscience and Nanotechnology

The unique properties of benzenesulfonate (B1194179) derivatives make them attractive candidates for the surface functionalization of nanomaterials. The sulfonate group can act as a capping agent or stabilizer for nanoparticles, preventing their aggregation and improving their dispersibility in various media.

Recent research has demonstrated the use of sodium dodecyl benzene (B151609) sulfonate (a related surfactant) to non-covalently functionalize graphene. nih.gov This functionalization enhances the electrical conductivity, specific surface area, and chemical stability of the graphene, making it a promising material for electrochemical sensors. nih.gov Similarly, silica-coated magnetic nanoparticles have been functionalized with sulfonic acid groups to create recoverable solid acid catalysts. researchgate.net These magnetic nanocatalysts show comparable activity to conventional homogeneous catalysts but have the advantage of being easily separated from the reaction mixture. researchgate.net

The integration of this compound with nanotechnology could lead to the development of:

Advanced Catalysts: Heterogeneous catalysts with high activity and recyclability.

Novel Sensors: Functionalized nanomaterials for the sensitive and selective detection of analytes.

Drug Delivery Systems: Nanoparticles with modified surfaces for targeted drug delivery.

High-Performance Composites: Polymer nanocomposites with enhanced mechanical and thermal properties.

Exploration of New Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for creating novel materials with tunable properties. The ammonium and sulfonate groups in this compound can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions.

Studies on related compounds, such as N-aryl-2,5-dimethoxybenzenesulfonamides, have revealed the formation of complex supramolecular architectures through weak intermolecular interactions. These interactions can dictate the crystal packing and, consequently, the macroscopic properties of the material. The aggregation behavior of gemini (B1671429) surfactants with ethyl ammonium headgroups has also been shown to be influenced by the length of the spacer between the surfactant monomers, leading to the formation of vesicles and other complex structures. pku.edu.cn

By systematically modifying the structure of this compound and introducing other interacting functional groups, it may be possible to design and construct a wide range of supramolecular assemblies, such as:

Liquid Crystals: Ordered fluids with applications in displays and sensors.

Gels: Soft materials with applications in drug delivery, tissue engineering, and environmental remediation.

Crystalline Solids with Desired Properties: Materials with specific optical, electronic, or mechanical properties.

Q & A

Q. What are the recommended methods for synthesizing Ammonium 2,5-dimethylbenzenesulfonate with high purity?

Answer:

- Synthesis Route : Start with 2,5-dimethylbenzenesulfonic acid (CAS 609-54-1) as a precursor. Neutralize it with aqueous ammonia under controlled pH (7.0–7.5) to form the ammonium salt. Evidence from analogous compounds suggests hydrothermal synthesis at 80–120°C improves crystallinity .

- Purification : Recrystallize from a methanol-water mixture (3:1 v/v) to remove unreacted sulfonic acid. Use amber glassware to prevent photodegradation, as recommended in pharmacopeial protocols for sulfonates .

- Purity Validation : Confirm via ion chromatography (IC) with ammonium phosphate buffer (pH 7.5) as the mobile phase to detect residual sulfonic acid or ammonium hydroxide .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Identify sulfonate (S=O) stretches at 1180–1200 cm⁻¹ and NH₄⁺ bending modes at 1400–1450 cm⁻¹. Compare with reference spectra for 2,5-dimethylbenzenesulfonic acid dihydrate .

- NMR : Use ¹H NMR (D₂O, 400 MHz) to confirm aromatic proton splitting patterns (meta-substitution at δ 7.2–7.5 ppm) and methyl group signals (δ 2.3–2.5 ppm).

- XRD : Reference crystallographic data from structurally similar compounds like bis(dimethylammonium) 2,5-dihydroxybenzene-1,4-disulfonate (space group P2₁/c, a = 6.266 Å, b = 7.134 Å) to validate unit cell parameters .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported solubility data for this compound?

Answer:

- Controlled Variables : Standardize solvent systems (e.g., aqueous vs. DMSO) and temperature (25°C ± 0.1°C). Studies on analogous ammonium sulfonates show solubility variations >10% when pH deviates by ±0.5 .

- Methodology : Use gravimetric analysis with pre-dried samples and vacuum filtration to minimize water absorption artifacts. Cross-validate with UV-Vis spectroscopy at λ = 260 nm (aromatic absorbance) .

- Data Reconciliation : Apply the van’t Hoff equation to model temperature-dependent solubility and identify outliers caused by impurities or hydration state changes .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in coordination chemistry?

Answer:

- Mechanistic Analysis : Compare ligand behavior with structurally related compounds, such as bismuth complexes of 2,5-dimethylbenzenesulfonate. For example, Sharutin et al. (2002) observed tetranuclear [Bi₄Br₁₆]⁴⁻ formation, suggesting sulfonate ligands influence metal cluster stability .

- Advanced Characterization : Employ EXAFS or XPS to probe metal-sulfonate bonding. Contrast with crystallographic data (e.g., hydrogen-bonding networks in bis(dimethylammonium) salts) to explain variations in catalytic efficiency .

- Statistical Validation : Use multivariate ANOVA to isolate solvent polarity, counterion effects, and temperature as confounding variables .

Q. How should researchers optimize HPLC methods for quantifying trace impurities in this compound?

Answer:

- Column Selection : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of ammonium phosphate buffer (pH 7.5) and acetonitrile-methanol (7:3). This method separates sulfonate derivatives with ≤0.1% detection limits .

- Sample Prep : Dissolve in 0.1 M ammonium hydroxide (pH 9.5) to prevent sulfonate precipitation. Filter through 0.22 µm nylon membranes to remove particulates .

- Validation : Perform spike-and-recovery tests with known impurities (e.g., 2,4-dimethylbenzenesulfonate) to confirm method specificity .

Methodological Considerations

Q. What are best practices for analyzing hydrogen-bonding networks in this compound crystals?

Answer:

- Crystallography : Use single-crystal XRD to map O–H⋯O and N–H⋯O interactions. For example, the title compound’s anion in bis(dimethylammonium) analogs lies on an inversion center, with hydrogen bonds forming 3D networks .

- Thermal Analysis : Combine TGA-DSC to correlate dehydration events (e.g., loss of H₂O at 86°C) with structural rearrangements .

- Computational Modeling : Apply DFT (B3LYP/6-311++G**) to simulate hydrogen bond strengths and compare with experimental bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.